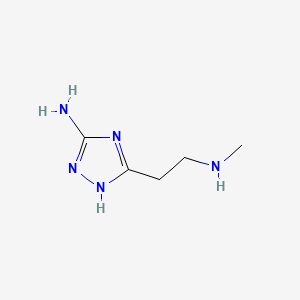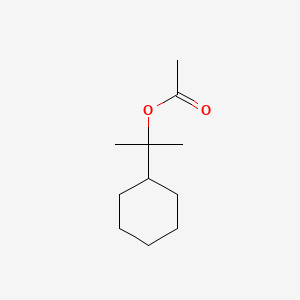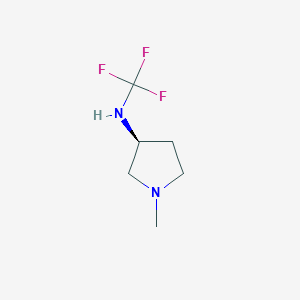
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- is an organic compound with a complex structure. It is a derivative of benzenamine, where the amino group is substituted with two methyl groups and a 4-((4-(methylamino)phenyl)methyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- typically involves the reaction of benzenamine derivatives with methylating agents. One common method is the reaction of 4-((4-(methylamino)phenyl)methyl)benzenamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Known for its use in dye synthesis.
Benzenamine, 4-methoxy-N,N-dimethyl-: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Employed in the manufacture of polymers and resins.
Uniqueness
Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
53477-27-3 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]methyl]-N-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-17-15-8-4-13(5-9-15)12-14-6-10-16(11-7-14)18(2)3/h4-11,17H,12H2,1-3H3 |
InChI-Schlüssel |
JMULIAGRGJQNJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)






![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
